molecular formula C12H19N3O3 B7139150 N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide

N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide

Cat. No.: B7139150
M. Wt: 253.30 g/mol
InChI Key: UCBPIXNKYRACQZ-UHFFFAOYSA-N
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Description

N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrazole ring substituted with a methyl group at the 1-position and an oxane (tetrahydropyran) ring connected via an ether linkage to a propanamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-15-9-10(8-13-15)14-12(16)4-7-18-11-2-5-17-6-3-11/h8-9,11H,2-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBPIXNKYRACQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCOC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Methylation: The pyrazole ring is then methylated at the 1-position using methylating agents such as methyl iodide.

    Ether formation: The oxane ring is introduced via an etherification reaction, where a suitable alcohol derivative of oxane is reacted with a halogenated propanamide precursor.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or oxane rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)butanamide: Similar structure with a butanamide moiety.

    N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)ethanamide: Similar structure with an ethanamide moiety.

Uniqueness

N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to its analogs.

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